DAGLα Inhibition: 20-Fold Potency Gain Relative to Des-Methyl Analog
In a head-to-head comparison using the same recombinant human DAGLα assay format, 2-methyl-N-(4-nitrophenyl)but-2-enamide (IC50 = 31 nM) is approximately 20-fold more potent than its direct des-methyl analog, (E)-N-(4-nitrophenyl)but-2-enamide (IC50 = 631 nM) [1][2]. Both IC50 values were determined in full-length human DAGLα expressed in HEK293T cell membranes using para-nitrophenylbutyrate as substrate in a colorimetric readout, ensuring assay-to-assay comparability [1][2]. The 2-methyl group is therefore a critical potency determinant for DAGLα engagement.
| Evidence Dimension | DAGLα inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 31 nM |
| Comparator Or Baseline | (E)-N-(4-nitrophenyl)but-2-enamide (des-methyl analog): 631 nM |
| Quantified Difference | ~20.4-fold higher potency (lower IC50) |
| Conditions | Full-length human DAGLα expressed in HEK293T cell membranes; para-nitrophenylbutyrate substrate; colorimetric assay |
Why This Matters
A 20-fold potency gap means the des-methyl analog cannot serve as a cost-equivalent substitute in DAGLα-focused studies without requiring substantial concentration adjustments that may introduce off-target liabilities.
- [1] BindingDB. BDBM50350547 – CHEMBL257307: DAGLα IC50 = 31 nM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350547 (accessed 2026-04-27). View Source
- [2] BindingDB. BDBM50350545 – CHEMBL257305: des-methyl analog DAGLα IC50 = 631 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350545 (accessed 2026-04-27). View Source
